7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]
Description
Properties
IUPAC Name |
7-fluorospiro[1,2-dihydroindole-3,4'-oxane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-3-1-2-9-11(10)14-8-12(9)4-6-15-7-5-12/h1-3,14H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAQDUVFAZQIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of indole derivatives with suitable reagents to form the spirocyclic structure. One common method includes the use of fluorinated indole precursors and oxane derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
Core Structural Variations
The spiro[indole-3,4'-oxane] scaffold is modified by substituents at different positions, influencing electronic, steric, and solubility properties. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 7-fluoro substituent (electron-withdrawing) may enhance metabolic stability compared to methyl (electron-donating) or bromo (bulky, polarizable) groups .
Physicochemical and Pharmacological Properties
Solubility and Stability
- 7-Fluoro Derivative (Predicted) : The fluorine atom’s small size and high electronegativity may improve solubility in both organic and aqueous media compared to bromo or methyl analogs .
Biological Activity
7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₂FNO₂
- Molecular Weight : 221.23 g/mol
- CAS Number : 1695305-20-4
Antimicrobial Properties
Research indicates that 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound’s mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells in several models. The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
The biological activity of 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is thought to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes critical for cell survival and proliferation.
- Receptor Binding : It potentially binds to receptors that modulate cellular responses, affecting pathways related to inflammation and cancer progression.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound demonstrated a dose-dependent decrease in cell viability with IC50 values around 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Data Summary Table
| Biological Activity | Test Organisms/Cell Lines | Method Used | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | 10 µg/mL |
| Escherichia coli | Disk diffusion | 50 µg/mL | |
| Anticancer | HeLa | MTT assay | 25 µM |
| MCF-7 | MTT assay | 30 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], and how do fluorination steps influence yield?
- Methodological Answer: Synthesis typically involves multi-step protocols, including spirocyclization and fluorination. For example, fluorinated indoles can be synthesized via electrophilic substitution using fluorinating agents like Selectfluor™. A five-step sequence starting from hexafluorobenzene (as demonstrated for tetrafluoroindole derivatives) may be adapted, with fluorination at the penultimate step to minimize side reactions . Yield optimization requires controlled temperature (-20°C to 0°C) and inert atmospheres (argon/nitrogen) to prevent decomposition.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): -NMR identifies fluorine position(s); -NMR and -NMR confirm spirojunction and dihydroindole ring conformation .
- X-ray Diffraction (XRD): Resolves bond angles and torsion strains in the spirocyclic core. For example, XRD data for analogous spiro[indole-oxane] structures reveal a chair conformation in the oxane ring .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHFNO with <3 ppm error) .
Q. What safety protocols are critical when handling 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] in laboratory settings?
- Methodological Answer:
- GHS Classification: Refer to safety data sheets (SDS) for analogous fluorinated spiro compounds, which typically list acute toxicity (Category 4) and skin/eye irritation risks .
- Handling: Use fume hoods, nitrile gloves, and PPE. Store under nitrogen at -20°C to prevent oxidation. Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for fluorinated spiroindoles?
- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To address this:
- Standardize Assays: Use orthogonal methods (e.g., fluorescence-based ATP detection vs. MTT for cytotoxicity) .
- Control Variables: Document solvent purity (DMSO <0.1% water) and batch-to-batch compound stability via HPLC .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify outliers in replicate experiments .
Q. What computational strategies are optimal for modeling the electronic effects of fluorine substitution on spiroindole reactivity?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, fluorine’s electron-withdrawing effect increases positive charge density on the indole nitrogen .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO/water mixtures) to assess conformational stability of the spirocyclic system .
Q. How can factorial design improve the optimization of reaction conditions for synthesizing this compound?
- Methodological Answer:
- 2 Factorial Design: Test variables like temperature (X), catalyst loading (X), and solvent polarity (X). For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| X | 0°C | 25°C |
| X | 5 mol% | 15 mol% |
| X | Toluene | DMF |
Q. What methodologies are recommended for investigating the biological activity of this compound against antimicrobial targets?
- Methodological Answer:
- In Vitro Assays:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Kinetics: Monitor bacterial viability at 0, 4, 8, and 24 hours post-treatment.
- Mechanistic Studies:
- Membrane Permeability: Use SYTOX™ Green uptake assays.
- Enzyme Inhibition: Screen against bacterial dihydrofolate reductase (DHFR) via fluorescence polarization .
Theoretical and Methodological Frameworks
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Correlate fluorine position (C-7 vs. C-4) with logP and target binding (e.g., kinase inhibition) .
- Pharmacophore Modeling: Use Schrödinger’s Phase® to map hydrogen-bond acceptors (oxane oxygen) and hydrophobic regions (fluorinated indole) .
Q. What strategies address reproducibility challenges in spirocyclic compound synthesis?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
